molecular formula C14H15NO B5733202 2-Naphthalenecarboxamide, N-(1-methylethyl)- CAS No. 64141-94-2

2-Naphthalenecarboxamide, N-(1-methylethyl)-

Cat. No.: B5733202
CAS No.: 64141-94-2
M. Wt: 213.27 g/mol
InChI Key: QMXNKTCOIVKLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxamide, N-(1-methylethyl)- is an organic compound with the molecular formula C14H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxamide group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(1-methylethyl)- typically involves the reaction of 2-naphthoic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction can be represented as follows:

2-Naphthoic acid+Isopropylamine2-Naphthalenecarboxamide, N-(1-methylethyl)-+H2O\text{2-Naphthoic acid} + \text{Isopropylamine} \rightarrow \text{2-Naphthalenecarboxamide, N-(1-methylethyl)-} + \text{H}_2\text{O} 2-Naphthoic acid+Isopropylamine→2-Naphthalenecarboxamide, N-(1-methylethyl)-+H2​O

Industrial Production Methods

In an industrial setting, the production of 2-Naphthalenecarboxamide, N-(1-methylethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Naphthoquinones

    Reduction: 2-Naphthalenecarboxamide, N-(1-methylethyl)-amine

    Substitution: Various substituted naphthalenecarboxamides

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : 2-Naphthalenecarboxamide, N-(1-methylethyl)- is utilized as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, leading to derivatives with distinct properties and applications.

2. Biology

  • Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling . For instance, certain derivatives have demonstrated significant inhibition of MMP-2 and MMP-9 with low toxicity towards normal cell lines .

3. Medicine

  • Drug Development : The compound's ability to interact with biological targets makes it a candidate for drug development. It has been explored for its roles in inhibiting protein kinases and histone deacetylases, which are relevant in treating various diseases including cancer and neurodegenerative disorders .

Industrial Applications

In industrial settings, 2-Naphthalenecarboxamide, N-(1-methylethyl)- is employed in the production of dyes and pigments due to its stable aromatic structure. Its derivatives are also being investigated for use in pharmaceuticals and agrochemicals.

Case Study 1: Antitumor Activity

A study conducted on the anticancer effects of naphthalene carboxamide derivatives revealed that specific compounds exhibited significant antitumor activity in vivo using mouse models. The derivatives were tested against human lung cancer cells transplanted into nude mice, showing promising results in tumor growth inhibition .

Case Study 2: MMP Inhibition

Research focusing on new derivatives of naphthalene carboxamides highlighted their ability to inhibit MMPs effectively while maintaining low toxicity levels in non-cancerous cell lines. This suggests their potential as therapeutic agents for managing metastatic cancer .

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, N,N-bis(1-methylethyl)-
  • 2-Naphthalenecarboxamide, N-(2-methylpropyl)-
  • 2-Naphthalenecarboxamide, N-(1-ethylpropyl)-

Uniqueness

2-Naphthalenecarboxamide, N-(1-methylethyl)- is unique due to its specific structural features, such as the presence of the isopropyl group attached to the carboxamide nitrogen. This structural uniqueness can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Biological Activity

Overview

2-Naphthalenecarboxamide, N-(1-methylethyl)-, also known as N-(1-Methylethyl)-2-naphthalenecarboxamide, is an organic compound with the molecular formula C₁₄H₁₅NO. This compound is a derivative of naphthalene and has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will detail its biological activity, mechanism of action, and relevant research findings.

The biological activity of 2-Naphthalenecarboxamide, N-(1-methylethyl)- is primarily attributed to its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors involved in various physiological processes. The compound has been noted for its ability to inhibit phospholipase D (PLD), an enzyme implicated in cancer cell invasion and metastasis .

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as a mixed-kinetics inhibitor of PLD2, affecting both the catalytic site and an allosteric site, which prevents cancer cell invasion .
  • Binding Affinity : Binding studies indicate that it interacts with specific residues within the enzyme, altering its activity and impacting downstream signaling pathways .

Biological Activity

Research has demonstrated that 2-Naphthalenecarboxamide, N-(1-methylethyl)- exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
  • Anticancer Properties : Studies indicate that it may reduce cancer cell invasion by inhibiting PLD activity, which is crucial for cancer progression .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological efficacy of 2-Naphthalenecarboxamide, N-(1-methylethyl)-. Below are summarized findings from key research articles:

StudyFindings
Lewis et al. (2009)Identified the compound as a potent inhibitor of PLD2 with an EC50 value around 10 nM in both whole cells and lysates .
Bioactivity Study (2019)Showed that related compounds exhibited comparable antimicrobial properties to standard antibiotics like ampicillin and isoniazid without significant cytotoxic effects at concentrations >30 µM .
Phospholipase D Study (2023)Highlighted the role of PLD in cancer signaling pathways and suggested that inhibitors like 2-Naphthalenecarboxamide could enhance chemotherapeutic efficacy while reducing side effects .

Comparative Analysis

To understand the uniqueness of 2-Naphthalenecarboxamide, N-(1-methylethyl)- relative to similar compounds, a comparison table is provided:

CompoundStructureBiological Activity
2-Naphthalenecarboxamide, N-(1-methylethyl)-StructureAntimicrobial, Anticancer
2-Naphthalenecarboxamide, N,N-bis(1-methylethyl)-StructureLimited data available
2-Naphthalenecarboxamide, N-(2-methylpropyl)-StructureAntimicrobial potential noted

Properties

IUPAC Name

N-propan-2-ylnaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10(2)15-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXNKTCOIVKLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268319
Record name N-(1-Methylethyl)-2-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64141-94-2
Record name N-(1-Methylethyl)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64141-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)-2-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenecarboxamide, N-(1-methylethyl)-
Reactant of Route 2
Reactant of Route 2
2-Naphthalenecarboxamide, N-(1-methylethyl)-
Reactant of Route 3
Reactant of Route 3
2-Naphthalenecarboxamide, N-(1-methylethyl)-
Reactant of Route 4
Reactant of Route 4
2-Naphthalenecarboxamide, N-(1-methylethyl)-
Reactant of Route 5
Reactant of Route 5
2-Naphthalenecarboxamide, N-(1-methylethyl)-
Reactant of Route 6
Reactant of Route 6
2-Naphthalenecarboxamide, N-(1-methylethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.